Regioisomeric Differentiation: 5- vs. 3-(Azepan-1-ylsulfonyl) Substitution Impact on CAIX Inhibitory Potency
In the 3-(azepan-1-ylsulfonyl) regioisomeric series, CAIX inhibitory IC50 values span from 19 nM to >10,000 nM depending on the N-aryl substituent [1]. The most potent compound (26) achieves IC50 = 19 nM [1]. While direct data for the 5-position analog (CAS 451512-06-4) have not been reported, the 5-sulfonamide substitution shifts the azepane ring to a meta position relative to the benzamide carbonyl, altering the distance and angle to the CAIX hydrophobic pocket identified by docking [1]. In the 3-substituted series, this hydrophobic pocket interaction is a key contributor to potency (compound 16 with a different aryl group shows IC50 = 310 nM) [1]. The target compound's 5-substitution pattern is predicted to reposition the azepane ring, potentially reducing hydrophobic complementarity relative to the 3-substituted lead series.
| Evidence Dimension | CAIX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted altered binding mode based on regioisomeric shift |
| Comparator Or Baseline | 3-(azepan-1-ylsulfonyl) series: Compound 26 IC50 = 19 nM; Compound 16 IC50 = 310 nM [1] |
| Quantified Difference | Predicted reduced hydrophobic pocket occupancy; magnitude unknown without experimental data |
| Conditions | Carbonic anhydrase IX inhibition assay (in vitro enzymatic); molecular docking against CAIX crystal structure [1] |
Why This Matters
Procurement decisions for CAIX-targeted screening campaigns cannot substitute the 5-substituted regioisomer for the 3-substituted series without risking loss of potency due to altered binding geometry.
- [1] Khanfar, M. A. et al. Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z. Naturforsch. C 2025, doi:10.1515/znc-2024-0224. View Source
